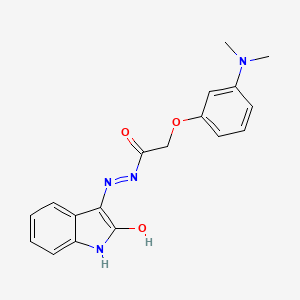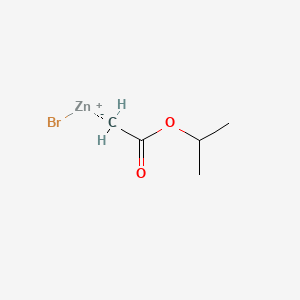
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide (N-Aza-MDEA) is a synthetic compound that has been studied for its potential uses in various scientific research applications. N-Aza-MDEA is a member of the class of compounds known as aza-heterocycles, which are characterized by the presence of an amino group and a nitrogen-containing heterocycle. This compound has been studied for its ability to act as an inhibitor of enzymes and for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide has been studied for its potential uses in various scientific research applications. This compound has been demonstrated to act as an inhibitor of enzymes such as cytochrome P450, which is involved in the metabolism of drugs. This compound has also been studied for its ability to act as a fluorescent probe for the detection of metal ions, as well as for its potential use as an antifungal agent.
Wirkmechanismus
The mechanism of action of N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide is not fully understood. However, it is believed that the compound binds to the active site of enzymes, such as cytochrome P450, which results in the inhibition of enzyme activity. This compound is also thought to act as a fluorescent probe for the detection of metal ions by binding to the metal ions and emitting light when exposed to certain wavelengths of light.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been shown to inhibit the activity of enzymes such as cytochrome P450, which could potentially lead to changes in the metabolism of drugs. Additionally, this compound has been studied for its potential use as an antifungal agent and for its ability to act as a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it is stable and non-toxic. Additionally, the compound has a wide range of potential uses in scientific research applications. However, the biochemical and physiological effects of this compound are not yet fully understood, so its use in laboratory experiments should be approached with caution.
Zukünftige Richtungen
There are a number of potential future directions for the study of N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide. Further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, the compound could be studied for its potential use as an antifungal agent and for its ability to act as a fluorescent probe for the detection of metal ions. Additionally, further research could be conducted to explore the potential applications of this compound in drug metabolism and other biochemical processes.
Synthesemethoden
N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide can be synthesized by a two-step process. In the first step, a 3-dimethylaminophenol is reacted with an aldehyde to form a Schiff base. The second step involves the reaction of the Schiff base with a 2-oxoindolin-3-ylidene methyl amine to form this compound. This two-step process has been demonstrated to be an efficient and reliable method for synthesizing this compound.
Eigenschaften
IUPAC Name |
2-[3-(dimethylamino)phenoxy]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-22(2)12-6-5-7-13(10-12)25-11-16(23)20-21-17-14-8-3-4-9-15(14)19-18(17)24/h3-10,19,24H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVPFRDDDICZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)






